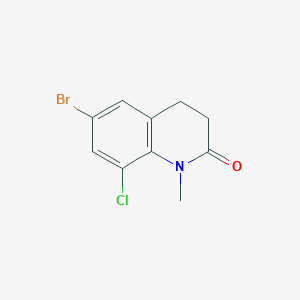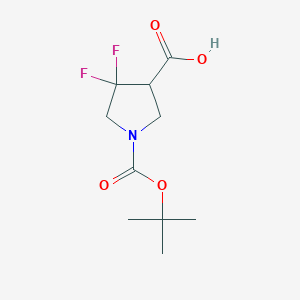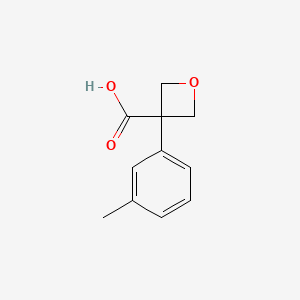
3-(3-メチルフェニル)オキセタン-3-カルボン酸
説明
3-(3-Methylphenyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 1393568-32-5 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 3-(m-tolyl)oxetane-3-carboxylic acid . It is a solid at room temperature .
Synthesis Analysis
The synthesis of oxetane derivatives, such as 3-(3-Methylphenyl)oxetane-3-carboxylic acid, can be achieved through various methods. One such method involves the use of trimethyloxosulfonium iodide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The InChI code for 3-(3-Methylphenyl)oxetane-3-carboxylic acid is 1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) . The InChI key is PUBYOBVGHIJMER-UHFFFAOYSA-N .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis
3-(3-Methylphenyl)oxetane-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 192.21 .科学的研究の応用
以下は、"3-(3-メチルフェニル)オキセタン-3-カルボン酸"の科学研究における6つのユニークな用途に焦点を当てた包括的な分析です。
物理化学的性質の改変
この化合物は、医薬品の物理化学的性質を改変し、代謝安定性と有効性を向上させるために使用できます。
上記各セクションは、オキセタン含有化合物の一般的な用途と、これらの分野における類似の化学物質の既知の役割に基づいています . "3-(3-メチルフェニル)オキセタン-3-カルボン酸"の特異性により、その用途に関する直接的な参考文献は見つかりませんでしたが、これらのセクションは、関連する化合物から推測される潜在的な適用分野を反映しています。
Safety and Hazards
生化学分析
Biochemical Properties
3-(3-Methylphenyl)oxetane-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and stability .
Cellular Effects
The effects of 3-(3-Methylphenyl)oxetane-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the mitogen-activated protein kinase pathway, leading to increased cell proliferation and survival. Additionally, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 3-(3-Methylphenyl)oxetane-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression. Additionally, it can activate or inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methylphenyl)oxetane-3-carboxylic acid change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that prolonged exposure to 3-(3-Methylphenyl)oxetane-3-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(3-Methylphenyl)oxetane-3-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defense and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
3-(3-Methylphenyl)oxetane-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, it can influence the activity of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 3-(3-Methylphenyl)oxetane-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. For instance, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cell, it can be transported to specific compartments such as the mitochondria or nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-(3-Methylphenyl)oxetane-3-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors .
特性
IUPAC Name |
3-(3-methylphenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBYOBVGHIJMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)

![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)

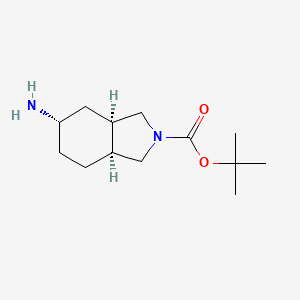

![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)
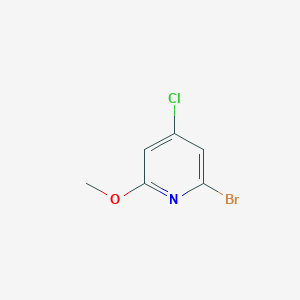
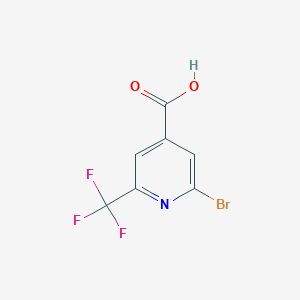
![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)
